1-[3-[[dicyclopropylmethyl(methyl)amino]methyl]phenoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol
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Overview
Description
1-[3-[[Dicyclopropylmethyl(methyl)amino]methyl]phenoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol is a complex organic compound that features a combination of cyclopropyl, phenoxy, and isoquinolinyl groups
Preparation Methods
The synthesis of 1-[3-[[dicyclopropylmethyl(methyl)amino]methyl]phenoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol typically involves multi-step organic reactions. The synthetic route may include:
Formation of the phenoxy intermediate: This step involves the reaction of a phenol derivative with an appropriate halogenated compound to introduce the phenoxy group.
Introduction of the dicyclopropylmethyl(methyl)amino group: This step involves the reaction of a suitable amine with a dicyclopropylmethyl halide under basic conditions.
Coupling with the isoquinolinyl group: The final step involves the coupling of the phenoxy intermediate with the isoquinolinyl derivative under suitable conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
1-[3-[[Dicyclopropylmethyl(methyl)amino]methyl]phenoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[3-[[Dicyclopropylmethyl(methyl)amino]methyl]phenoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, as well as its potential as a drug candidate.
Biological Studies: The compound is used in studies to investigate its effects on various biological systems and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[3-[[dicyclopropylmethyl(methyl)amino]methyl]phenoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1-[3-[[Dicyclopropylmethyl(methyl)amino]methyl]phenoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol can be compared with other similar compounds, such as:
Phenoxy derivatives: Compounds with similar phenoxy groups but different substituents.
Isoquinolinyl derivatives: Compounds featuring the isoquinolinyl group with variations in other parts of the molecule.
Cyclopropyl derivatives: Compounds containing cyclopropyl groups with different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-[3-[[dicyclopropylmethyl(methyl)amino]methyl]phenoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O2/c1-28(27(22-9-10-22)23-11-12-23)16-20-5-4-8-26(15-20)31-19-25(30)18-29-14-13-21-6-2-3-7-24(21)17-29/h2-8,15,22-23,25,27,30H,9-14,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCFDEHTULXKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OCC(CN2CCC3=CC=CC=C3C2)O)C(C4CC4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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